Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate
CAS No.: 85665-52-7
Cat. No.: VC17045494
Molecular Formula: C21H32NO4P
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85665-52-7 |
|---|---|
| Molecular Formula | C21H32NO4P |
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | azanium;(4-tert-butylphenyl) [4-(2-methylbutan-2-yl)phenyl] phosphate |
| Standard InChI | InChI=1S/C21H29O4P.H3N/c1-7-21(5,6)17-10-14-19(15-11-17)25-26(22,23)24-18-12-8-16(9-13-18)20(2,3)4;/h8-15H,7H2,1-6H3,(H,22,23);1H3 |
| Standard InChI Key | XXQVAIZNXFCTMK-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)(C)C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)C(C)(C)C.[NH4+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central phosphate group bonded to two aromatic rings: a 4-tert-butylphenyl group and a 4-tert-pentylphenyl group. The ammonium ion (NH<sub>4</sub><sup>+</sup>) serves as the counterion, balancing the negative charge on the phosphate oxygen. This structure is confirmed by PubChem’s 2D and 3D conformational models, which highlight the steric effects of the bulky tert-butyl (C(CH<sub>3</sub>)<sub>3</sub>) and tert-pentyl (C(CH<sub>2</sub>CH<sub>3</sub>)<sub>3</sub>) substituents .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 393.5 g/mol | |
| Density | Not explicitly reported | — |
| Solubility | Likely polar organic solvents | |
| Stability | Sensitive to hydrolysis |
The tert-alkyl groups enhance hydrophobicity, suggesting limited aqueous solubility but compatibility with non-polar matrices. The ammonium group may improve solubility in protic solvents like methanol or ethanol.
Synthesis and Catalytic Pathways
Reaction Design
While no direct synthesis protocol for this compound is documented, analogous phosphite and phosphate esters are synthesized via stepwise reactions between phenolic derivatives and phosphorus oxychloride (POCl<sub>3</sub>) or trichloride (PCl<sub>3</sub>), followed by neutralization with ammonia . For example, EP0413661B1 details a solvent-free, multi-stage process for tris(2,4-di-tert-butylphenyl) phosphite, employing catalysts such as amines or ammonium salts .
Catalytic Mechanisms
Primary, secondary, and tertiary amines or ammonium salts (e.g., trimethylamine, tetrabutylammonium chloride) are commonly used to accelerate phosphorylation reactions. These catalysts facilitate the nucleophilic substitution of chlorine atoms in PCl<sub>3</sub> by phenolic oxygen, as described in the patent literature . A hypothetical synthesis route for the target compound might involve:
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Stage 1: Reaction of 4-tert-butylphenol and 4-tert-pentylphenol with PCl<sub>3</sub> in a 2:1 molar ratio.
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Stage 2: Hydrolysis of the intermediate dichlorophosphate with water.
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Stage 3: Neutralization with ammonium hydroxide to yield the final product .
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water/phosphoric acid (70:30:0.1 v/v) effectively separates this compound from impurities. For mass spectrometry compatibility, phosphoric acid is replaced with 0.1% formic acid, enabling precise quantification and structural validation.
Spectroscopic Techniques
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<sup>31</sup>P NMR: Expected resonance near δ 0–5 ppm, typical for organophosphates.
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FT-IR: Peaks at 1250–1300 cm<sup>−1</sup> (P=O stretch) and 1050–1100 cm<sup>−1</sup> (P-O-C aryl) .
Industrial Applications and Functional Roles
Polymer Additives
Phosphate esters like this compound are widely used as flame retardants, plasticizers, or stabilizers in polyvinyl chloride (PVC) and polyurethane foams. The tert-alkyl groups improve compatibility with polymer matrices, while the ammonium moiety may enhance thermal stability.
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